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Licoisoflavone A

Cat. No.: B191715
CAS No.: 66056-19-7
M. Wt: 354.4 g/mol
InChI Key: KCUZCRLRQVRBBV-UHFFFAOYSA-N
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Description

Origin and Natural Occurrence of Licoisoflavone A

This compound is a naturally occurring compound found predominantly in the plant kingdom, particularly within the Leguminosae (Fabaceae) and Apiaceae families.

The primary and most well-documented source of this compound is the genus Glycyrrhiza, commonly known as licorice. jst.go.jp The roots and rhizomes of various licorice species are integral components of traditional herbal medicine systems worldwide. frontiersin.org Scientific investigations have successfully isolated this compound from several Glycyrrhiza species, confirming its contribution to the complex phytochemical profile of this medicinal plant. researchgate.net

Studies have identified this compound in the following Glycyrrhiza species:

Glycyrrhiza glabra np-mrd.orgjst.go.jp

Glycyrrhiza uralensis np-mrd.orgnih.govmedchemexpress.com

Glycyrrhiza aspera np-mrd.orgnih.gov

Glycyrrhiza inflata np-mrd.orgresearchgate.net

Glycyrrhiza eurycarpa ebi.ac.uk

The presence of this compound in these species, which are used extensively in traditional remedies, suggests its potential role in the therapeutic effects attributed to licorice preparations. frontiersin.org

Beyond the Glycyrrhiza genus, this compound has been identified in other plant genera, broadening our understanding of its distribution in nature.

Table 1: Occurrence of this compound in Plant Genera Outside of Glycyrrhiza

Genus Species Family Reference
Sophora Sophora moorcroftiana Leguminosae np-mrd.orgtandfonline.com
Azorella Azorella madreporica Apiaceae ebi.ac.uknih.gov
Azorella compacta Apiaceae researchgate.netalga.cz
Lupinus Lupinus albus Leguminosae
Lupinus angustifolius Leguminosae np-mrd.org
Echinosophora Echinosophora koreensis Leguminosae np-mrd.org
Hardenbergia Hardenbergia violacea Leguminosae np-mrd.org
Vandasina Vandasina retusa Leguminosae np-mrd.org

The isolation of this compound from the roots of Sophora moorcroftiana, a plant utilized in Chinese traditional medicine, further underscores its relevance in ethnopharmacology. tandfonline.com Additionally, its discovery in Azorella madreporica and Azorella compacta represents the first report of isoflavonoids in this genus, highlighting a potential new area for phytochemical investigation. ebi.ac.uknih.govresearchgate.netalga.cz

Isolation from Glycyrrhiza Species in Traditional Herbal Medicine Contexts

Significance of this compound as a Bioactive Isoflavone (B191592)

This compound is recognized for its significant biological activities, which have been the subject of numerous in vitro studies. Its multifaceted effects are attributed to its unique chemical structure.

Research has demonstrated a range of bioactive properties, including:

Antioxidant Activity: this compound has been shown to inhibit lipid peroxidation, a key process in oxidative stress. medchemexpress.comtandfonline.com Studies have indicated its ability to scavenge superoxide (B77818) anions, contributing to its antioxidant effects. tandfonline.comresearchgate.net It is considered a key antioxidant component in licorice extract. researchgate.net

Enzyme Inhibition: This isoflavone has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. cambridge.org

Cardioprotective Effects: Studies have shown that this compound can block the hypertrophic response of cardiomyocytes. nih.gov This effect is linked to its ability to activate Sirtuin 3 (Sirt3), a key protein in mitochondrial function and cellular stress responses. researchgate.netnih.gov

Antibacterial Activity: this compound has been evaluated for its antibacterial properties. frontiersin.orgnih.gov

Anti-inflammatory and Estrogenic Activities: Research has also pointed towards potential anti-inflammatory and estrogenic properties of this compound. researchgate.netbiosynth.com

The diverse biological activities of this compound make it a compound of considerable interest for further research into its mechanisms of action and potential applications.

Table 2: Investigated Bioactive Properties of this compound

Bioactive Property Research Finding Reference
Antioxidant Inhibits lipid peroxidation with an IC₅₀ of 7.2 μM. medchemexpress.com medchemexpress.com
Scavenges superoxide anions. tandfonline.comresearchgate.net tandfonline.comresearchgate.net
Enzyme Inhibition Potent inhibitor of xanthine oxidase. cambridge.org
Cardioprotection Blocks hypertrophic response of cardiomyocytes. nih.gov nih.gov
Activates the deacetylase Sirt3. researchgate.net researchgate.net
Antibacterial Evaluated for antibacterial activity. frontiersin.orgnih.gov frontiersin.orgnih.gov
Anti-inflammatory Reported to have anti-inflammatory activities. biosynth.com

| Estrogenic | Reported to have estrogenic properties. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B191715 Licoisoflavone A CAS No. 66056-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUZCRLRQVRBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216256
Record name licoisoflavone A
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66056-19-7
Record name Licoisoflavone A
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Record name licoisoflavone A
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Record name licoisoflavone A
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Record name LICOISOFLAVONE A
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Record name Licoisoflavone A
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Pharmacological and Biological Activities of Licoisoflavone a

Investigation of Antioxidant Activity of Licoisoflavone A

The antioxidant capacity of this compound is a significant aspect of its biological activity, attributed to several underlying mechanisms. researchgate.net

Roles in Metal Chelation and Electron Transfer Processes

A key antioxidant mechanism of this compound involves metal chelation and electron transfer. researchgate.net Transition metals can facilitate the formation of highly reactive hydroxyl radicals through reactions like the Fenton reaction, leading to oxidative damage. foodengprog.org Flavonoids, including isoflavones, can chelate these metal ions, thereby inhibiting the initiation of oxidative processes like lipid peroxidation. foodengprog.org The ability of isoflavones to chelate metals is an important factor in their antioxidant capacity. nih.gov The structural features of flavonoids, such as the presence of hydroxyl groups, are crucial for their metal-chelating and electron-donating abilities. foodengprog.org

Efficacy in Inhibiting Lipid Peroxidation

This compound has been shown to effectively inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell injury. tandfonline.commedchemexpress.com Research has demonstrated that this compound inhibits lipid peroxidation with a half-maximal inhibitory concentration (IC50) of 7.2 μM. medchemexpress.commedchemexpress.com In one study, this compound exhibited an inhibitory ratio of 85.0 ± 1.7% on lipid peroxidation induced by superoxide (B77818) anion. tandfonline.com This inhibitory effect on lipid peroxidation underscores its role in protecting cellular structures from oxidative damage. tandfonline.com

Table 1: Inhibitory Effects of Isoflavones on Lipid Peroxidation

Compound IC50 (μM) for Lipid Peroxidation Inhibition Inhibitory Ratio (%) on Superoxide-Induced Lipid Peroxidation
This compound 7.2 medchemexpress.commedchemexpress.com 85.0 ± 1.7 tandfonline.com
Licoisoflavone B 2.7 medchemexpress.com 92.5 ± 4.8 tandfonline.com
Sophoraisoflavone A Not Available 65.8 ± 3.4 tandfonline.com

Analysis of Anti-inflammatory Effects of this compound

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects by modulating key components of the inflammatory response. biosynth.comcymitquimica.com

Modulation of Pro-inflammatory Cytokine Expression

A major mechanism of the anti-inflammatory action of flavonoids is the inhibition of pro-inflammatory cytokine production. mdpi.com Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key mediators of inflammation. nih.gov this compound has been shown to possess anti-inflammatory properties, which include the ability to modulate these cytokines. biosynth.comnih.govpnas.org For instance, flavonoids can suppress the overproduction of IL-6 and TNF-α in macrophages stimulated by inflammatory agents. mdpi.com By reducing the expression of these pro-inflammatory cytokines, this compound can help mitigate the inflammatory process.

Impact on Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are also mediated through its impact on critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net The NF-κB pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. researchgate.netnih.gov Flavonoids can inhibit NF-κB activation, thereby downregulating the production of inflammatory mediators. mdpi.com

The MAPK signaling pathway is another crucial player in the inflammatory response. frontiersin.org Studies have shown that flavonoids can inhibit the MAPK pathway, contributing to their anti-inflammatory effects. nih.gov For example, some flavonoids have been found to suppress the phosphorylation of key MAPK proteins like ERK1/2 and p38. nih.gov this compound has also been identified as a potential activator of Sirt3, which can in turn influence inflammatory and oxidative stress responses. researchgate.net

Cardiovascular System Modulatory Effects of this compound

This compound has demonstrated significant modulatory effects on the cardiovascular system, particularly in the context of pathological cardiac hypertrophy. Research has highlighted its potential as a therapeutic agent by targeting key cellular signaling pathways and receptors involved in cardiac stress responses.

This compound has been identified as a compound capable of restraining cardiomyocyte hypertrophy, the enlargement of heart muscle cells, which is a common precursor to heart failure. nih.gov In cellular models using primary cultures of neonatal rat cardiomyocytes, this compound was shown to block the hypertrophic response induced by agonists like phenylephrine (B352888). nih.gov

A key mechanism underlying the anti-hypertrophic effect of this compound is its ability to activate Sirtuin 3 (Sirt3), a crucial mitochondrial NAD+-dependent deacetylase. nih.govresearchgate.net Sirt3 plays a vital role in regulating mitochondrial function and cellular stress responses. aging-us.com this compound has been shown to upregulate the expression of Sirt3, and its anti-hypertrophic effects are dependent on this activation. nih.govresearchgate.net Studies have indicated that the protective effects of this compound are diminished when Sirt3 is inhibited, confirming its reliance on this pathway. nih.gov By activating Sirt3, this compound can enhance the deacetylation of mitochondrial proteins, a process essential for maintaining mitochondrial homeostasis. researchgate.netnih.gov

Mitochondrial protein acetylation is a significant post-translational modification that influences the activity of metabolic enzymes. nih.govcytoskeleton.com this compound's activation of Sirt3 leads to a reduction in mitochondrial acetylation. nih.gov This deacetylation process is critical for optimizing cellular energy metabolism, which is often dysregulated in cardiac hypertrophy. nih.gov The heart has a high metabolic demand, and any disruption in its energy production can lead to pathological conditions. nih.gov By promoting the deacetylation of key mitochondrial enzymes, this compound helps to restore metabolic flexibility and improve mitochondrial function. researchgate.netnih.gov For instance, Sirt3 is known to deacetylate and activate enzymes involved in fatty acid oxidation, the Krebs cycle, and the electron transport chain. researchgate.net

Atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) are well-established cardiac biomarkers that are upregulated during cardiac stress and hypertrophy. alliedmarketresearch.comescardio.orgnih.gov Treatment with this compound has been shown to significantly decrease the relative levels of ANF and BNP in hypertrophic cardiac cells. nih.gov This reduction in biomarker levels provides further evidence of this compound's ability to attenuate the hypertrophic response at a molecular level. nih.gov The downregulation of these markers suggests a decrease in ventricular wall stress and a partial reversal of the pathological gene expression program associated with cardiac hypertrophy.

BiomarkerEffect of this compound TreatmentSignificance
Atrial Natriuretic Factor (ANF)Decreased levels in hypertrophic cardiomyocytes nih.govIndicates attenuation of cardiac stress and hypertrophy.
Brain Natriuretic Peptide (BNP)Decreased levels in hypertrophic cardiomyocytes nih.govReflects reduced ventricular strain and a positive therapeutic effect.

Recent research has identified this compound as a novel and selective antagonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), an orphan G-protein-coupled receptor (GPCR). nih.govmdpi.com The physiological functions of BRS-3 are not fully understood, and the discovery of a natural compound antagonist like this compound opens new avenues for research. nih.govmdpi.com

Receptor/PathwayRole of this compoundObserved Effect
BRS-3 Orphan GPCRAntagonist nih.govmdpi.comAmelioration of H₂O₂-induced cardiomyocyte injury. nih.govmdpi.com
Integrin/ILK/AKT PathwayActivation nih.govmdpi.comContributes to the protective effects against oxidative stress. nih.gov
ERK/MAPK PathwayActivation nih.govmdpi.comInvolved in the cellular protective response mediated by this compound. nih.gov

Attenuation of Cardiomyocyte Hypertrophy in Cellular Models

Effects on Mitochondrial Acetylation and Cellular Energy Metabolism

Evaluation of Antimicrobial Activity of this compound

This compound has been investigated for its antimicrobial properties and has shown activity against certain bacteria. researchgate.netebi.ac.uk Studies have reported its potential as an antibacterial agent, particularly against Gram-positive bacteria. researchgate.net However, the spectrum and potency of its antimicrobial effects can vary. In some studies, this compound demonstrated antibacterial functions, while in others, it showed no significant activity at the tested concentrations. researchgate.net For instance, some research indicates it can inhibit protein oxidative modification, which could contribute to its antimicrobial action. researchgate.net It has been isolated from plants like Azorella madreporica and has been evaluated alongside other isoflavones for its biological activities, including antibacterial effects. researchgate.net Another related compound, Licochalcone A, also isolated from licorice, has shown potent activity against gram-positive bacteria, including Bacillus species, but was not effective against gram-negative bacteria or eukaryotes. nih.gov

Antibacterial Efficacy Against Specific Pathogens (e.g., Staphylococcus aureus)

This compound has been evaluated for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.gov Research indicates that many isoflavones demonstrate activity against a spectrum of Gram-positive bacteria, including Staphylococci, Streptococci, and Lactobacillus species. nih.gov However, their efficacy against Gram-negative bacteria is often limited, which is thought to be due to the outer membrane of these bacteria acting as a barrier. nih.gov

In a specific study investigating various flavonoids from licorice, this compound was tested against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA). The findings showed that this compound had "poor efficiency" against the tested strains, in contrast to other flavonoids like glabrol (B1244116) and licochalcone A, which showed significant activity. frontiersin.org

Table 1: Antibacterial Activity of Selected Licorice Flavonoids Against S. aureus

Compound Target Strain Activity Level
This compound MSSA ATCC29213, MRSA T144 Poor Efficiency frontiersin.org
Glabrol MSSA ATCC29213, MRSA T144 High Efficiency frontiersin.org
Licochalcone A MSSA ATCC29213, MRSA T144 High Efficiency frontiersin.org

Proposed Mechanisms of Action in Bacterial Cells (e.g., Membrane Disruption)

The primary proposed mechanism for the antibacterial action of isoflavones involves the disruption of the bacterial cell membrane. nih.govmdpi.com It is postulated that these compounds target the protoplasmic membrane, interfering with its essential functions and leading to cell death. nih.govfrontiersin.org This interaction can compromise the membrane's integrity, causing the leakage of vital intracellular components like proteins and nucleic acids. jmb.or.kr

While direct mechanistic studies on this compound are limited, research on related flavonoids provides insight. For example, the flavonoid glabrol has been shown to act rapidly against S. aureus by increasing the permeability of the bacterial membrane and dissipating the proton motive force. frontiersin.org This membrane-targeting action is a common feature among many plant-derived antimicrobial compounds. mdpi.com The disruption of the membrane ultimately interferes with critical cellular processes, such as ATP synthesis and nutrient transport, leading to bacterial cell death. jmb.or.kr

Antifungal Activity and Associated Fungal Metabolism of this compound

This compound exhibits fungitoxic properties; however, certain fungi have demonstrated the ability to metabolize and detoxify it. tandfonline.comjst.go.jp Studies involving cultures of Aspergillus flavus and Botrytis cinerea found that these fungi can rapidly convert this compound into metabolites with significantly reduced antifungal activity. tandfonline.comjst.go.jp This metabolic conversion is a defense mechanism employed by the fungi against the toxic effects of the isoflavone (B191592). tandfonline.comjst.go.jp

Both fungal species were found to produce the same five major metabolites from this compound, although the quantities varied. tandfonline.comjst.go.jp These metabolites were identified through physico-chemical procedures. tandfonline.com

The primary metabolites identified are:

A glycol (2″,3″-dihydrodihydroxythis compound) tandfonline.com

Two dihydrofurano-isoflavones (one identified as lupinisoflavone D) tandfonline.com

Two hydroxydihydropyrano-isoflavones tandfonline.com

This metabolic process highlights a key interaction between the compound and certain fungal species, where the fungus actively diminishes the compound's antifungal efficacy. tandfonline.comjst.go.jp

Other Reported Biological Activities of this compound

Beyond its antimicrobial properties, this compound has been investigated for other significant biological effects.

Gastroprotective Properties

This compound has been identified as having gastroprotective functions. researchgate.netebi.ac.uk Flavonoids from licorice, including this compound, are known to contribute to the plant's traditional use in treating gastric ulcers. researchgate.net The mechanism of this anti-ulcer activity is believed to involve the regulation of inflammatory mediators and amino acid metabolism. researchgate.net Animal studies have shown that licorice flavonoids can protect the integrity of the intestinal epithelial barrier. researchgate.net This protective action helps to prevent the formation of gastric lesions, such as those induced by substances like ethanol. researchgate.net

Inhibition of Multidrug Resistance Protein (MRP)-mediated Efflux

A significant activity of this compound is its ability to inhibit Multidrug Resistance Proteins (MRPs). targetmol.comtargetmol.com MRPs are a family of transporters that can pump drugs and other substances out of cells, contributing to multidrug resistance in cancer cells and reducing the effectiveness of chemotherapy. targetmol.comamegroups.cn

This compound has been shown to be an effective inhibitor of MRP1-mediated efflux. ebi.ac.ukamegroups.cn In studies using human erythrocytes, this compound inhibited the transport activity of an MRP-like protein. ebi.ac.uk Its inhibitory potency was found to be comparable to or greater than some known MRP1 inhibitors. ebi.ac.uk

Table 2: Inhibitory Concentration (IC50) of this compound and Other MRP1 Inhibitors

Compound IC50 Value (MRP1 Inhibition)
This compound 15-25 µM ebi.ac.uk
Indomethacin ~10 µM ebi.ac.uk
Probenecid 100-200 µM ebi.ac.uk

This inhibitory action suggests that this compound could potentially be used to overcome MRP-mediated drug resistance, enhancing the efficacy of other therapeutic agents. ebi.ac.uknih.gov

Table of Mentioned Compounds

Compound Name
This compound
Staphylococcus aureus
Glabrol
Licochalcone A
Aspergillus flavus
Botrytis cinerea
Cladosporium herbarum
2″,3″-dihydrodihydroxythis compound
Lupinisoflavone D
Indomethacin

Mechanistic Elucidation of Licoisoflavone a Bioactivity

Identification and Characterization of Molecular Targets

The biological effects of Licoisoflavone A are rooted in its interactions with specific molecular components within the cell, including proteins, receptors, and enzymes.

Direct and Indirect Protein and Receptor Interactions

This compound has been shown to interact with a variety of proteins and receptors, either directly by binding to them or indirectly by influencing their signaling pathways. One of the key identified targets is the Multidrug Resistance-Associated Protein (MRP). chemfaces.comtargetmol.com Research indicates that this compound can inhibit the efflux of certain molecules from cells by interacting with MRP, suggesting a potential role in overcoming multidrug resistance in therapeutic contexts. chemfaces.com

Furthermore, studies have identified this compound as a potential activator of Sirtuin 3 (Sirt3), a mitochondrial deacetylase. researchgate.net This interaction is significant as Sirt3 plays a crucial role in regulating mitochondrial function and cellular stress responses. By activating Sirt3, this compound can influence the acetylation status of various mitochondrial proteins, thereby modulating cellular metabolism and antioxidant defenses. researchgate.net Some research also suggests that this compound may act as a selective antagonist of the bombesin (B8815690) receptor subtype 3 (BRS-3), an orphan G-protein-coupled receptor, which could contribute to its protective effects in cardiomyocytes. researchgate.net

Table 1: Key Protein and Receptor Interactions of this compound

TargetType of InteractionPotential Effect
Multidrug Resistance-Associated Protein (MRP)InhibitionIncreased intracellular concentration of certain drugs
Sirtuin 3 (Sirt3)ActivationModulation of mitochondrial function and stress response
Bombesin Receptor Subtype 3 (BRS-3)AntagonismCardioprotective effects

Enzyme Modulation and Inhibition Profiles

This compound exhibits significant modulatory effects on various enzymes. A notable activity is its inhibition of lipid peroxidation, with a reported IC50 value of 7.2 μM. targetmol.commedchemexpress.com This demonstrates its potent antioxidant capabilities by interfering with the chain reactions of lipid degradation caused by reactive oxygen species.

In addition to its antioxidant effects, this compound has been found to inhibit copper-induced protein oxidative modification in brain homogenates, further highlighting its protective role against oxidative stress. chemfaces.comtargetmol.com The compound also shows inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. targetmol.com More specifically, research has pointed to its potential to target the Cdk2-Cyclin E1 axis, which is crucial for cell cycle transition, suggesting a role in regulating cell proliferation. researchgate.net

Table 2: Enzyme Modulation by this compound

Enzyme/ProcessEffectIC50 Value (if available)
Lipid PeroxidationInhibition7.2 μM targetmol.commedchemexpress.com
Copper-Induced Protein Oxidative ModificationInhibitionNot specified
Cyclooxygenase (COX)InhibitionNot specified
Cdk2-Cyclin E1 AxisTargetingNot specified

Dissection of Cellular and Subcellular Mechanisms

The interactions of this compound at the molecular level translate into broader effects on cellular processes, including signal transduction and the regulation of gene and protein expression.

Influence on Signal Transduction Cascades

This compound has been shown to modulate several key signal transduction pathways. Its ability to activate Sirt3 directly impacts mitochondrial signaling pathways, which are central to cellular energy metabolism and apoptosis. researchgate.net By activating Sirt3, this compound can lead to the deacetylation of downstream targets, influencing processes like the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. researchgate.net

Furthermore, its antagonistic effect on the BRS-3 receptor suggests an influence on G-protein-coupled receptor (GPCR) signaling cascades. researchgate.net GPCRs are involved in a vast array of physiological processes, and by modulating their activity, this compound can exert wide-ranging effects on cellular function. researchgate.netnih.govnih.gov The compound's anti-inflammatory properties are likely mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines. biosynth.com

Regulation of Gene Expression and Protein Synthesis

The modulation of signal transduction pathways by this compound ultimately leads to changes in gene expression and protein synthesis. For instance, the activation of Sirt3 can influence the expression of genes involved in mitochondrial biogenesis and antioxidant defense. researchgate.net Research has shown that this compound treatment can decrease the relative levels of atrial natriuretic peptide (ANF) and brain natriuretic peptide (BNP), which are markers of cardiac hypertrophy, and this effect is dependent on Sirt3 activation. researchgate.net

The synthesis of this compound itself is catalyzed by the enzyme isoflavone (B191592) synthase, and the genes encoding enzymes in its biosynthetic pathway are regulated by various factors. scholarsresearchlibrary.com This suggests a complex regulatory network governing its production in plants, which in turn affects its availability and potential biological effects. The targeting of the Cdk2-Cyclin E1 axis by this compound directly impacts the machinery of the cell cycle, thereby regulating protein synthesis necessary for cell division. researchgate.net

Biosynthesis and Biotechnological Production of Licoisoflavone a

Exploration of Plant Biosynthetic Pathways

The synthesis of Licoisoflavone A in plants is a multi-step process that begins with the phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. scholarsresearchlibrary.comwikipedia.org

Involvement of the Phenylpropanoid Pathway

The phenylpropanoid pathway serves as the foundational metabolic route for the synthesis of thousands of phenolic compounds in plants, which are crucial for growth, defense against pathogens, and protection from UV radiation. wikipedia.org This pathway starts with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). scholarsresearchlibrary.comwikipedia.org A series of subsequent enzymatic reactions, including hydroxylations and methylations, lead to the formation of p-coumaric acid and its activated form, 4-coumaroyl-CoA. wikipedia.org This molecule stands at a critical juncture, directing carbon flow into various branch pathways, including the one leading to flavonoids and isoflavonoids. wikipedia.org

The activity of key enzymes in this pathway, such as PAL, cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), is often upregulated in response to environmental stresses, which can lead to an increased production of downstream compounds like this compound. nih.gov

Specific Steps in Isoflavonoid (B1168493) Biosynthesis Leading to this compound

The journey from the general phenylpropanoid pathway to the specific structure of this compound involves a series of enzymatic transformations characteristic of isoflavonoid biosynthesis. Isoflavonoids are distinguished from flavonoids by the migration of a phenyl ring from the C-2 to the C-3 position of the chromane (B1220400) skeleton. mdpi.com

The biosynthesis of the isoflavonoid core begins with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) to produce a chalcone intermediate. scholarsresearchlibrary.com This chalcone is then isomerized to a flavanone (B1672756), liquiritigenin, by the enzyme chalcone isomerase (CHI). scholarsresearchlibrary.com

A pivotal step in the formation of isoflavonoids is the aryl migration reaction catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. scholarsresearchlibrary.comscribd.com IFS converts the flavanone substrate, in this case, liquiritigenin, into an isoflavone. scholarsresearchlibrary.comscribd.com The final distinguishing feature of this compound is the addition of a prenyl group to the isoflavone backbone, a reaction catalyzed by a prenyltransferase enzyme. This prenylation step significantly contributes to the bioactivity of the molecule.

Strategies for Enhanced Production via Biotechnological Means

The natural abundance of this compound in licorice roots can be low and variable, influenced by genetic and environmental factors. scispace.com To overcome these limitations and meet the potential demand for this compound, researchers are exploring various biotechnological strategies to enhance its production.

Elicitation Techniques in Plant Tissue Cultures (e.g., Yeast Extract-mediated)

Plant tissue culture offers a controlled environment for the production of secondary metabolites. mdpi-res.com Elicitation, the use of biotic or abiotic stimuli to induce a defense response in plant cells, is a powerful technique to boost the synthesis of desired compounds. scholarsresearchlibrary.com

Yeast extract (YE), a biotic elicitor, has been shown to be particularly effective in enhancing the production of flavonoids, including isoflavones, in callus cultures of Glycyrrhiza glabra. researchgate.netbiotechnologia-journal.orgbiotechnologia-journal.org Studies have demonstrated that treating callus cultures with specific concentrations of yeast extract can lead to a significant increase in the accumulation of compounds like licoisoflavone B, a closely related isoflavonoid. researchgate.netbiotechnologia-journal.orgbiotechnologia-journal.org This enhancement is often correlated with an increase in the activity of key biosynthetic enzymes, such as PAL. researchgate.netbiotechnologia-journal.org For instance, a study on G. glabra callus cultures reported that a concentration of 75 mg/l of yeast extract resulted in a more than two-fold increase in the production of licoisoflavone B, licochalcone A, and liquirtigenin. biotechnologia-journal.orgbiotechnologia-journal.org

Table 1: Effect of Yeast Extract (YE) Elicitation on Flavonoid Production in Glycyrrhiza glabra Callus Cultures

Elicitor Concentration (mg/l)Fold Increase in Licoisoflavone BFold Increase in Licochalcone AFold Increase in Liquirtigenin
25---
50---
75>2>2>2
100---
125---
150---
175---
Data derived from studies on the elicitation of related flavonoids in Glycyrrhiza glabra callus cultures. Specific fold-increase values for this compound under these exact conditions require further targeted research.

Metabolic Engineering Approaches in Microbial Hosts (e.g., Engineered Yeast Cell Factories)

Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, presents a promising alternative for the production of plant-derived natural products. nih.gov Yeasts are well-characterized, easy to cultivate, and can be genetically modified to express heterologous biosynthetic pathways. nih.govfrontiersin.org

The production of isoflavonoids in engineered yeast involves introducing the necessary plant genes, such as those encoding isoflavone synthase, into the yeast genome. nih.gov Since yeast possesses the basic metabolic machinery to produce the precursor malonyl-CoA, and can be engineered to produce 4-coumaroyl-CoA, it can serve as a cellular factory for isoflavone synthesis. frontiersin.org Further engineering to include the specific prenyltransferase responsible for the final step in this compound biosynthesis would complete the pathway.

Challenges in this approach include ensuring the proper function of plant enzymes, particularly membrane-bound cytochrome P450 enzymes like isoflavone synthase, in the microbial host. nih.gov However, strategies such as creating artificial P450 enzymes have shown success in overcoming these hurdles, leading to robust production of isoflavones in E. coli. nih.gov

Optimization of Biosynthetic Pathways for Maximized Yield

To maximize the yield of this compound from either plant tissue cultures or engineered microbial systems, optimization of the biosynthetic pathway is crucial. This can involve several strategies:

Balancing metabolic flux: Introducing heterologous pathways can create metabolic imbalances. frontiersin.org Therefore, balancing the expression levels of different enzymes and ensuring a sufficient supply of precursors and cofactors is essential for high-level production. frontiersin.org

Downregulation of competing pathways: To channel more metabolic resources towards this compound synthesis, it may be beneficial to downregulate or knockout genes involved in competing metabolic pathways.

Process optimization: In bioreactor settings, optimizing culture conditions such as medium composition, pH, temperature, and oxygen supply can significantly enhance cell growth and product formation.

Through the concerted application of these biotechnological strategies, the sustainable and large-scale production of this compound for various applications is becoming an increasingly achievable goal.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Licoisoflavone a

Advanced Chemical Synthesis Methodologies for Licoisoflavone A

The intricate structure of this compound, characterized by a polyhydroxylated isoflavone (B191592) core with a prenyl substituent, presents unique challenges and opportunities for synthetic chemists. Researchers have developed various strategies to access this molecule and its analogs, ranging from total synthesis to regioselective modifications.

Development of Total Synthesis Routes

The total synthesis of this compound has been achieved through multi-step sequences, often employing modern synthetic methodologies. A notable approach involves the construction of the isoflavone skeleton via a Suzuki-Miyaura coupling reaction. This powerful cross-coupling method allows for the efficient formation of the carbon-carbon bond between the chromone (B188151) and phenyl moieties of the isoflavone core.

One reported total synthesis of this compound begins with the partial benzoylation of 2',4',5,7-tetrahydroxyisoflavone to protect the more reactive hydroxyl groups. The resulting 7-benzoyloxy-2',4',5-trihydroxyisoflavone is then subjected to a condensation reaction with 2-methyl-3-buten-2-ol (B93329) to introduce the prenyl side chain. The final step involves the hydrolysis of the benzoyl protecting group to yield this compound. Current time information in Bangalore, IN.

Other divergent total synthesis strategies have been developed for a range of prenylated isoflavone natural products, which can be adapted for this compound. These methods often rely on the preparation of key iodochromone intermediates, which then undergo Suzuki-Mariyaura coupling with appropriately substituted phenylboronic acids. mdpi.com The choice of protecting groups and the sequence of their introduction and removal are critical for the success of these syntheses.

Regioselective Functionalization and Derivatization Strategies

The selective introduction of functional groups, particularly the prenyl unit, at specific positions on the isoflavone scaffold is a key challenge in the synthesis of this compound and its analogs. Regioselective synthesis methods are therefore highly sought after.

A successful strategy for the regioselective synthesis of 6-prenylated isoflavones, a class to which the related compound luteone (B191758) belongs, involves a palladium(0)-catalyzed coupling reaction. frontiersin.org This method utilizes a 6-iodoisoflavone derivative, prepared from a 3'-iodoacetophenone precursor, which is then coupled with 2-methyl-3-butyn-2-ol. Subsequent hydrogenation of the resulting alkynylisoflavone furnishes the desired 6-alkylated product. frontiersin.org This approach offers a powerful tool for controlling the position of the prenyl group.

Claisen rearrangement is another classical yet effective method for introducing prenyl groups onto a phenolic ring system. This reaction involves the thermal rearrangement of an O-prenylated precursor to a C-prenylated product. The regioselectivity of the Claisen rearrangement can be influenced by the substitution pattern of the aromatic ring and the reaction conditions.

Derivatization strategies are crucial for preparing a library of this compound analogs for SAR studies. These strategies often involve the modification of the hydroxyl groups through reactions such as etherification, esterification, or glycosylation. For instance, the synthesis of flavonoid acetamide (B32628) derivatives has been reported to improve bioavailability, a critical factor for pharmacological profiling. rsc.org Such modifications can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its pharmacological effects.

Identification of Key Structural Moieties Essential for Biological Activity

The biological activity of prenylated isoflavones like this compound is significantly influenced by the presence and nature of its structural components. The isoflavone core, the hydroxylation pattern, and the prenyl side chain all play crucial roles.

The prenyl group is widely recognized as a critical determinant of bioactivity. Its lipophilic nature enhances the affinity of the molecule for biological membranes, thereby facilitating its interaction with cellular targets. frontiersin.orgtandfonline.com The position of the prenyl group on the isoflavone skeleton is also paramount. For instance, in studies on the cytotoxic activity of prenylated isoflavones, analogs with a prenyl group at the C-6 position of the A-ring demonstrated greater potency compared to their C-8 prenylated counterparts. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

The modification of substituents on the this compound scaffold can lead to significant changes in its pharmacological profile. These modifications can enhance potency, improve selectivity, or even alter the mechanism of action.

Modification of the Prenyl Group: Alterations to the prenyl side chain, such as changing its length, introducing unsaturation, or adding functional groups, can have a profound impact on activity. For example, the introduction of a hydroxyl group into the prenyl chain has been observed to reduce antibacterial activity in some isoflavanones. mdpi.com

Modification of Hydroxyl Groups: The derivatization of the phenolic hydroxyl groups can modulate the compound's properties. For example, methylation or glycosylation of the hydroxyl groups can affect the compound's bioavailability and metabolic stability. Studies on genistein (B1671435) derivatives have shown that replacing hydroxyl groups with ethoxycarbonylformyl groups can significantly improve antitumor activity and lipophilicity. mdpi.com

The following table summarizes the general structure-activity relationships observed for prenylated isoflavones, which can be extrapolated to this compound and its derivatives.

Structural Modification Impact on Biological Activity Supporting Evidence/Rationale
Presence of Prenyl Group Generally enhances activity (e.g., cytotoxic, antibacterial). tandfonline.comphcogrev.comIncreases lipophilicity, leading to better membrane permeability and interaction with target proteins. frontiersin.orgtandfonline.com
Position of Prenyl Group C-6 prenylation often leads to higher cytotoxicity than C-8 prenylation. nih.govThe specific location of the lipophilic side chain can influence the binding orientation within the active site of a target enzyme or receptor.
Hydroxylation Pattern The presence of hydroxyl groups at C-5 and C-7 is often important for activity. phcogrev.comThese groups can act as hydrogen bond donors and acceptors, facilitating binding to biological targets. They also contribute to antioxidant activity.
Modification of Hydroxyls Can modulate bioavailability and activity. Lipophilic derivatives may show enhanced anticancer activity. mdpi.comAffects solubility, metabolic stability, and the ability to interact with specific residues in target proteins.
Introduction of Halogens Introduction of bromine or chlorine at certain positions can enhance antitumor activity. mdpi.comCan alter the electronic properties of the molecule and improve its binding affinity.

Semi-synthesis from Related Natural Products and Precursors

A common precursor for the semi-synthesis of various isoflavonoids is genistein , a non-prenylated isoflavone that is readily available from sources like soybeans. The synthesis of this compound from genistein would require the regioselective introduction of a hydroxyl group at the C-2' position and a prenyl group at the C-3' position of the B-ring. While challenging, this could potentially be achieved through a series of protection, directed ortho-metalation, and prenylation steps.

Another potential precursor is quercetin (B1663063) , a widely distributed flavonol. A recent study described the semi-synthesis of isopentenyl flavonoids starting from natural flavonoids, highlighting the feasibility of such transformations. nih.gov The conversion of quercetin to this compound would necessitate a more complex series of reactions, including the rearrangement of the flavonoid skeleton to an isoflavonoid (B1168493) and the introduction of the prenyl group.

The development of efficient C-isopentenylation methods is crucial for the semi-synthesis of prenylated flavonoids. nih.gov These methods often involve the direct introduction of the prenyl group onto the flavonoid scaffold, potentially catalyzed by enzymes or chemical reagents, thereby avoiding lengthy protection-deprotection sequences.

Drug Discovery and Preclinical Research Applications of Licoisoflavone a

Application of High-Throughput and High-Content Screening in Licoisoflavone A Discovery

The discovery of this compound as a potential therapeutic agent has been significantly accelerated by modern screening technologies. High-throughput screening (HTS) and high-content screening (HCS) have been instrumental in identifying this compound from complex natural product libraries. researchgate.netresearchgate.net These automated platforms allow for the rapid testing of thousands of compounds against specific biological targets. researchgate.net

A notable example of the application of these techniques is the identification of this compound as a potent anti-hypertrophic agent. In a study aimed at identifying bioactive compounds from the traditional Chinese medicine Tongmaiyangxin pills, researchers utilized a high-content screening approach. nih.govnih.govsemanticscholar.org This image-based assay allowed for the quantitative assessment of cellular phenotypes, leading to the discovery that this compound was one of four compounds with significant protective effects against cardiomyocyte hypertrophy. nih.govnih.govsemanticscholar.org This discovery highlights the power of HCS in pinpointing bioactive molecules within complex mixtures and accelerating the initial stages of drug discovery. researchgate.net

Role of this compound as a Lead Compound in Drug Development

A lead compound is a chemical compound that exhibits pharmacological or biological activity and serves as a starting point for the development of new drugs. arxiv.orgsci-hub.st this compound has emerged as a promising lead compound due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. nih.gov Its isoflavone (B191592) scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets. researchgate.net

The chemical structure of this compound, with its multiple hydroxyl groups and a prenyl side chain, offers opportunities for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com Medicinal chemists can synthesize analogues of this compound to conduct structure-activity relationship (SAR) studies. These studies help in understanding which parts of the molecule are crucial for its biological activity and can guide the design of more effective and safer drug candidates. biosolveit.de The isoflavone core of this compound provides a robust scaffold for developing new therapeutic agents for a variety of diseases. nih.govnih.gov

Preclinical in vitro Efficacy and Mechanism Studies

In vitro studies are fundamental in preclinical research to understand the efficacy and mechanism of action of a potential drug candidate at the cellular and molecular level. This compound has been subjected to a range of in vitro assays to elucidate its therapeutic potential.

Cell-based assays provide a physiologically relevant environment to study the effects of a compound on cellular functions. mdpi.commedchemexpress.com this compound has demonstrated significant efficacy in various cell-based models.

Notably, in studies on cardiac hypertrophy, this compound was shown to block the hypertrophic response in neonatal rat cardiomyocytes. nih.govsemanticscholar.org When these cells were treated with phenylephrine (B352888) (PE), an agonist that induces hypertrophy, the presence of this compound significantly reduced the increase in cell size. nih.govsemanticscholar.org Furthermore, it was observed that this compound treatment decreased the levels of hypertrophic markers such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP) in these cells. nih.govnih.govsemanticscholar.org

Table 1: In Vitro Efficacy of this compound in Cell-Based Assays

Cell Line/SystemAssay TypeKey FindingsReference(s)
Neonatal Rat CardiomyocytesPhenylephrine-induced hypertrophyBlocked hypertrophic response; Decreased relative ANF and BNP levels nih.govnih.govsemanticscholar.org
H9c2 CardiomyocytesAngiotensin-II induced hypertrophyDose-dependently reduced the cross-sectional area of cardiomyocytes nih.govnih.gov

Biochemical and enzyme inhibition assays are crucial for identifying the specific molecular targets of a drug candidate. umaryland.edu this compound has shown inhibitory activity against several enzymes and biochemical processes.

One of the key mechanisms identified for its anti-hypertrophic effect is the activation of Sirtuin 3 (Sirt3), a mitochondrial deacetylase. nih.govnih.govsemanticscholar.org Studies have shown that the anti-hypertrophic effects of this compound are dependent on the activation of Sirt3. nih.govnih.gov It is suggested that this compound enhances the activity of Sirt3 by reducing the acetylation of manganese superoxide (B77818) dismutase. nih.gov

This compound has also demonstrated inhibitory effects in other biochemical assays. It has been found to inhibit lipid peroxidation with a half-maximal inhibitory concentration (IC50) of 7.2 μM. thieme-connect.de Additionally, in the context of viral diseases, this compound exhibited significant inhibition against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, with an IC50 value of 47.31 μM. semanticscholar.org

Table 2: In Vitro Biochemical and Enzyme Inhibition Data for this compound

Target/ProcessAssay TypeIC50 ValueKey FindingsReference(s)
Lipid PeroxidationInhibition Assay7.2 μMInhibits lipid peroxidation thieme-connect.de
SARS-CoV-2 RdRpEnzyme Inhibition Assay47.31 μMSignificant inhibition of viral polymerase semanticscholar.org
Sirtuin 3 (Sirt3)Activity AssayNot applicableEnhances the activity of the deacetylase Sirt3 nih.govnih.gov

Diverse Cell-Based Assay Systems

Preclinical in vivo Investigations Using Animal Models

In vivo studies using animal models are a critical step in preclinical research to evaluate the therapeutic efficacy and safety of a drug candidate in a whole-organism system. This compound has been investigated in animal models for its potential therapeutic effects.

The in vivo efficacy of this compound has been demonstrated in a mouse model of cardiac hypertrophy. In a study using an isoproterenol-induced cardiac hypertrophy model in C57BL/6 mice, the administration of a herbal formula containing this compound showed significant cardioprotective effects. nih.govnih.govsemanticscholar.org Treatment for two weeks resulted in an increase in heart ejection fraction and fractional shortening, indicating improved cardiac function. nih.govnih.govsemanticscholar.org While this study used a mixture, the in vitro data strongly suggests that this compound is a key contributor to these effects.

While specific in vivo studies focusing solely on this compound for other conditions like cancer and inflammation are less common in the available literature, research on licorice extracts containing this compound has shown promising results. For instance, licorice extracts have demonstrated in vivo anticancer effects in various mouse models, including those for endometrial and skin cancer. Similarly, flavonoids from licorice have been shown to possess anti-inflammatory properties in animal models. nih.gov These findings provide a strong rationale for further in vivo investigations of purified this compound in these disease areas.

Table 3: In Vivo Efficacy of this compound in Animal Models

Disease ModelAnimal ModelKey FindingsReference(s)
Cardiac HypertrophyIsoproterenol-induced C57BL/6 miceIncreased heart ejection fraction and fractional shortening (as part of a herbal formula) nih.govnih.govsemanticscholar.org

Pharmacodynamic and Mechanistic Evaluation in Biological Systems

This compound, a prenylated isoflavone primarily isolated from plants of the Glycyrrhiza genus, has demonstrated a range of pharmacodynamic effects and biological activities through various mechanisms of action. oaepublish.comtargetmol.com Research has highlighted its potential in several therapeutic areas, attributing its effects to its antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties.

One of the key mechanisms identified for this compound is its role in cardiovascular health, specifically in mitigating cardiomyocyte hypertrophy. Studies have shown that this compound can prevent cardiac hypertrophy by activating Sirtuin 3 (Sirt3), a crucial mitochondrial deacetylase. tjnpr.orgnih.gov By upregulating Sirt3 expression, this compound helps block the hypertrophic response in heart cells. tjnpr.org This activation of Sirt3 is thought to improve cellular energy metabolism and antioxidant capacity. nih.govresearchgate.net In phenylephrine-induced hypertrophic cardiomyocytes, treatment with this compound led to a decrease in the levels of hypertrophic markers such as atrial natriuretic peptide (ANF) and brain natriuretic peptide (BNP), an effect that was negated by Sirt3 inhibitors. tjnpr.orgnih.gov

The antioxidant activity of this compound is a significant aspect of its pharmacodynamic profile. It has been shown to be a potent inhibitor of lipid peroxidation, with a reported half-maximal inhibitory concentration (IC50) of 7.2 μM. frontiersin.orgmedchemexpress.comglpbio.com This effect is attributed to its ability to scavenge free radicals and chelate metals. nih.govresearchgate.net Furthermore, this compound can inhibit copper-induced oxidative modification of proteins in brain homogenates, underscoring its neuroprotective potential. targetmol.com

In addition to its antioxidant effects, this compound exhibits anti-inflammatory and antiviral properties. oaepublish.com It has been identified as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting its utility in antiviral research. glpbio.comnih.gov Its anti-inflammatory action is linked to the modulation of various signaling pathways and the inhibition of pro-inflammatory cytokines. oaepublish.com The compound also functions as a multidrug resistance-associated protein (MRP) inhibitor. targetmol.com

Interactive Table: Summary of this compound's Mechanistic Findings

Biological System/Model Observed Effect Mechanism of Action Key Findings Citation
Neonatal Rat Cardiomyocytes Anti-hypertrophic Activation of Sirtuin 3 (Sirt3) deacetylase Decreased levels of ANF and BNP; effect blocked by Sirt3 inhibitors. tjnpr.org, nih.gov
In Vitro Assays Antioxidant Inhibition of lipid peroxidation IC50 of 7.2 μM. frontiersin.org, medchemexpress.com
Mice Brain Homogenate Antioxidant Inhibition of protein oxidative modification Inhibited copper-induced protein oxidation. , targetmol.com
In Vitro (SARS-CoV-2) Antiviral Inhibition of RNA-dependent RNA polymerase (RdRp) Identified as an inhibitor of a key viral enzyme. glpbio.com, nih.gov
General Anti-inflammatory Modulation of signaling pathways Inhibition of pro-inflammatory cytokines. oaepublish.com
General Enzyme Inhibition Inhibition of Multidrug Resistance-Associated Protein (MRP) Acts as an MRP inhibitor. , targetmol.com

Challenges and Future Perspectives in Translating this compound Research into Therapeutic Applications

Despite the promising preclinical pharmacodynamic profile of this compound, its translation into a clinically effective therapeutic agent faces several significant challenges common to many natural products, particularly isoflavones. oaepublish.comnih.gov These hurdles primarily relate to its physicochemical properties, pharmacokinetics, and the complexities of natural product development.

A major challenge for this compound, like other isoflavones, is its poor bioavailability. oaepublish.comnih.gov This is largely due to low aqueous solubility and high lipophilicity. medchemexpress.comglpbio.com Predictive models suggest this compound has a very low aqueous solubility (logS = -3.189) and a high n-octanol/water distribution coefficient (logP = 4.547), which can impede its absorption in the gastrointestinal tract. Furthermore, data indicates a high plasma protein binding (PPB) of 96.85%, which would limit the concentration of the free, active drug in circulation. While some studies predict a good oral bioavailability (OB) of over 30%, the chemical form of isoflavones significantly impacts their absorption; glucose-conjugated forms are less readily absorbed than their aglycone counterparts. nih.govnih.gov

The metabolic stability of this compound is another critical factor. Isoflavones undergo extensive metabolism in the gut and liver, which can reduce the concentration of the parent compound reaching systemic circulation. nih.govthieme-connect.com While specific pharmacokinetic studies on this compound are limited, research on the related compound Licoisoflavone B shows it inhibits key drug-metabolizing enzymes like CYP2C8 and CYP2C9, suggesting a potential for drug-drug interactions if this compound were to be co-administered with other medications. nih.govoup.com

The successful development of this compound will likely depend on overcoming these pharmacokinetic limitations. Future research should focus on the development of advanced formulation strategies to enhance its solubility and bioavailability. nih.govthieme-connect.com Approaches such as the use of lipid-based delivery systems (e.g., emulsions, self-microemulsifying formulations) or complexation with cyclodextrins could improve its physicochemical properties for better absorption. nih.gov

Furthermore, the structural complexity of natural products can make large-scale, cost-effective synthesis and structural modification difficult, hindering optimization to improve drug-like properties. tjnpr.org Sourcing the compound directly from plants also presents challenges related to sustainability and batch-to-batch consistency. tjnpr.org

Future perspectives should involve comprehensive preclinical pharmacokinetic and toxicology studies to fully characterize the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound. Investigating the influence of gut microbiota on its metabolism and bioavailability is also a crucial area, as microbial transformation can significantly alter the activity of isoflavones. oaepublish.comthieme-connect.com Overcoming these scientific and technical barriers will be essential to bridge the gap between the promising preclinical findings and the potential therapeutic application of this compound. nih.gov

Q & A

Q. What computational approaches are used to predict this compound’s molecular targets and mechanisms?

  • Methodological Answer : Network pharmacology integrates target prediction (e.g., SwissTargetPrediction), molecular docking (AutoDock Vina), and pathway enrichment (KEGG/GO). For example, docking studies reveal strong binding affinity to Sirt3 (a deacetylase implicated in cardiomyocyte hypertrophy), validated via in vitro assays (e.g., high-content screening in hypertrophic cell models) .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require rigorous validation of assay conditions:
  • Standardize lipid peroxidation assays (e.g., Fe²⁺/ascorbate-induced systems) .
  • Control for compound purity (HPLC ≥98%) and solvent effects (DMSO vs. ethanol) .
  • Cross-validate findings with orthogonal methods (e.g., antioxidant capacity via ORAC vs. TBARS assays).

Q. What are the implications of this compound’s synergistic interactions with other phytochemicals?

  • Methodological Answer : Co-administration with licorice flavonoids (e.g., licochalcone A) enhances anti-cancer effects via multi-target modulation. Fractional inhibitory concentration (FIC) indices and isobologram analyses quantify synergy in combination therapies. Transcriptomic profiling (RNA-seq) further identifies co-regulated pathways (e.g., NF-κB, MAPK) .

Methodological Tables

Q. Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionElicitor-Induced Activity ChangeReference
Phenylalanine ammonia-lyase (PAL)Converts phenylalanine to cinnamate↑ 2.5-fold at 75 mg/L YE
Peroxidase (POD)Oxidative crosslinking of phenolics↑ 1.8-fold at 75 mg/L YE

Q. Table 2: Computational Binding Affinities of this compound

Target ProteinDocking Score (kcal/mol)Biological RelevanceReference
Sirt3-9.2Cardioprotection via hypertrophy suppression
P-glycoprotein-8.7Multidrug resistance inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.